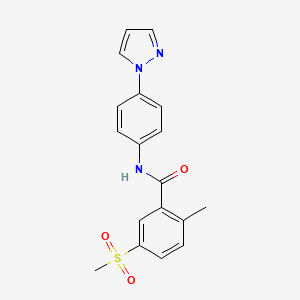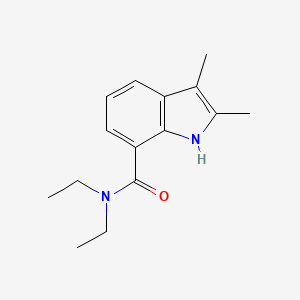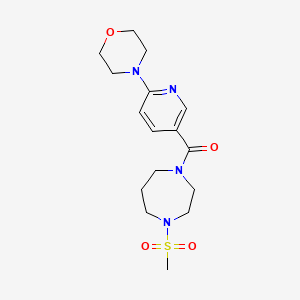
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one, also known as CHP or Diclazepam, is a benzodiazepine derivative that has gained attention in recent years due to its potential applications in scientific research. While it is not approved for medical use, CHP has been studied for its effects on the central nervous system and its potential as a research tool.
作用机制
Like other benzodiazepines, 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one acts on the gamma-aminobutyric acid (GABA) receptor in the brain. It enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity. This leads to the anxiolytic, sedative, and anticonvulsant effects observed with 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models, as well as reduce the frequency and severity of seizures. It has also been shown to have muscle relaxant properties, making it a potential treatment for muscle spasms and other neuromuscular disorders.
实验室实验的优点和局限性
One advantage of using 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one in laboratory experiments is its potency and selectivity. It has been shown to be highly effective at binding to the GABA receptor, making it a valuable tool for studying the mechanisms of anxiety and other neurological disorders. However, one limitation of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one is its potential for abuse and dependence, which must be carefully monitored in laboratory settings.
未来方向
There are several potential future directions for research involving 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one and its potential applications in other areas of neuroscience. Finally, there is a need for continued research into the potential risks and side effects of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one use, particularly in laboratory settings.
合成方法
The synthesis of 3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 4-chlorobenzyl chloride with 4-methylsulfonyl-1,4-diazepan-1-amine, followed by reaction with propionyl chloride. This method has been described in detail in several research articles and can be performed using standard laboratory equipment and techniques.
科学研究应用
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant properties. These effects make it a valuable tool for studying the mechanisms of anxiety, sleep disorders, and epilepsy.
属性
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-22(20,21)18-10-2-9-17(11-12-18)15(19)8-5-13-3-6-14(16)7-4-13/h3-4,6-7H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLGRPRPCPZKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(4-methylsulfonyl-1,4-diazepan-1-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluoro-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7538694.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)


![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![1-[4-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone](/img/structure/B7538748.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)


![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)
![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)